molecular formula C14H14N4O8 B14402592 3-Methoxy-5-methylaniline;2,4,6-trinitrophenol CAS No. 89444-83-7

3-Methoxy-5-methylaniline;2,4,6-trinitrophenol

Cat. No.: B14402592
CAS No.: 89444-83-7
M. Wt: 366.28 g/mol
InChI Key: KYWGUBRZVDCQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    3-Methoxy-5-methylaniline: This compound can be synthesized through the nitration of 3-methoxytoluene followed by reduction. The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the reduction step typically employs hydrogen gas in the presence of a palladium catalyst.

    2,4,6-Trinitrophenol: This compound is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.

Industrial Production Methods

    3-Methoxy-5-methylaniline: Industrial production involves the same nitration and reduction steps but on a larger scale. The process is optimized for yield and purity, with continuous monitoring of reaction conditions.

    2,4,6-Trinitrophenol: Industrial production involves the controlled nitration of phenol in large reactors, with stringent safety measures due to the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both 3-Methoxy-5-methylaniline and 2,4,6-trinitrophenol can undergo oxidation reactions. For example, 3-Methoxy-5-methylaniline can be oxidized to form quinone derivatives.

    Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenol derivatives.

    Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions. For instance, 3-Methoxy-5-methylaniline can undergo electrophilic aromatic substitution to introduce various substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives from 3-Methoxy-5-methylaniline.

    Reduction: Aminophenol derivatives from 2,4,6-trinitrophenol.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Both compounds are used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: 3-Methoxy-5-methylaniline is used in catalytic reactions due to its ability to donate electrons.

Biology

    Enzyme Inhibition: 2,4,6-Trinitrophenol is known to inhibit certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Both compounds are investigated for their potential use in developing new pharmaceuticals.

Industry

    Explosives: 2,4,6-Trinitrophenol is used in the manufacture of explosives due to its high energy content.

    Dyes and Pigments: 3-Methoxy-5-methylaniline is used in the production of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

    3-Methoxy-5-methylaniline: Acts as an electron donor in catalytic reactions, interacting with various substrates to facilitate chemical transformations.

    2,4,6-Trinitrophenol: Inhibits enzymes by interacting with their active sites, disrupting normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylaniline: Similar structure but different substitution pattern on the aromatic ring.

    2,4-Dinitrophenol: Similar nitroaromatic compound but with two nitro groups instead of three.

Uniqueness

    3-Methoxy-5-methylaniline: Unique due to its specific substitution pattern, which affects its reactivity and applications.

    2,4,6-Trinitrophenol: Unique due to its high energy content and explosive properties, making it distinct from other nitroaromatic compounds.

Properties

CAS No.

89444-83-7

Molecular Formula

C14H14N4O8

Molecular Weight

366.28 g/mol

IUPAC Name

3-methoxy-5-methylaniline;2,4,6-trinitrophenol

InChI

InChI=1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H

InChI Key

KYWGUBRZVDCQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.